(5S)-5,6-Dihydro-dT CEP

Description

Properties

Molecular Formula |

C40H51N4O8P |

|---|---|

Molecular Weight |

746.8 g/mol |

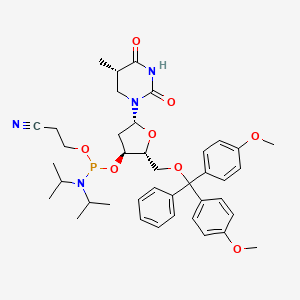

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H51N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,27-29,35-37H,11,23-26H2,1-7H3,(H,42,45,46)/t29-,35-,36+,37+,53?/m0/s1 |

InChI Key |

ZWSYOGREAHUSTH-DVZRIYHDSA-N |

Isomeric SMILES |

C[C@H]1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursors for 5s 5,6 Dihydro Dt Cep Integration

Chemical Synthesis of (5S)-5,6-Dihydro-dT Phosphoramidite (B1245037) Building Blocks

The synthesis of (5S)-5,6-Dihydro-dT CEP, also known as 5'-Dimethoxytrityl-5,6-dihydro-2'-deoxyThymidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a multi-step process that begins with the parent nucleoside, (5S)-5,6-dihydrothymidine. The synthesis involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group, followed by phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

The key steps in the synthesis are:

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of (5S)-5,6-dihydrothymidine is reacted with dimethoxytrityl chloride (DMTr-Cl) in the presence of a base, such as pyridine, to yield the 5'-O-DMTr protected nucleoside. nih.gov

Phosphitylation of the 3'-hydroxyl group: The 3'-hydroxyl group of the protected nucleoside is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid activator, such as 1H-tetrazole, to produce the final this compound.

The resulting phosphoramidite building block is then purified and can be used in automated solid-phase oligonucleotide synthesis.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 113901-09-0 |

| Molecular Formula | C40H51N4O8P |

| Molecular Weight | 746.84 g/mol |

| IUPAC Name | 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

| Synonyms | 5'-Dimethoxytrityl-5,6-dihydro-2'-deoxyThymidine), 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite; 5,6-Dihydro-dT-CE Phosphoramidite |

Data sourced from BOC Sciences

Regiospecific and Stereoselective Synthesis Approaches to Dihydrothymidine Derivatives

The synthesis of dihydrothymidine derivatives requires careful control of regioselectivity and stereoselectivity to obtain the desired isomer. nih.govbeilstein-journals.org The reduction of the 5,6-double bond of thymidine (B127349) can lead to a mixture of diastereomers, (5S)- and (5R)-5,6-dihydrothymidine.

Several methods have been developed to achieve stereoselective synthesis:

Catalytic Hydrogenation: The use of specific catalysts, such as rhodium on alumina, can favor the formation of one diastereomer over the other.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the nucleoside can direct the hydrogenation to a specific face of the pyrimidine (B1678525) ring, leading to a high diastereomeric excess of the desired product. ethz.ch

Enzymatic Reduction: Biocatalytic methods employing enzymes such as dihydropyrimidine (B8664642) dehydrogenase can provide high stereoselectivity in the reduction of thymidine.

The choice of synthetic route depends on the desired stereochemistry and the scale of the synthesis. For the production of this compound, a method that yields the (5S) isomer in high purity is essential.

Methodologies for Site-Specific Incorporation of this compound into Oligonucleotides

The site-specific incorporation of this compound into oligonucleotides is achieved using standard solid-phase phosphoramidite chemistry on an automated DNA synthesizer. figshare.com The process involves a series of cycles, with each cycle adding one nucleotide to the growing oligonucleotide chain.

The key steps in each cycle are:

Deblocking: The 5'-DMTr protecting group of the growing oligonucleotide chain attached to the solid support is removed with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), to expose the free 5'-hydroxyl group.

Coupling: The this compound is activated with an activator, such as 1H-tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

Capping: Any unreacted 5'-hydroxyl groups are capped with an acetylating agent, such as acetic anhydride, to prevent the formation of deletion sequences.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, such as iodine in the presence of water.

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Due to the instability of the 5,6-dihydrothymine base under standard deprotection conditions, milder deprotection protocols are required. nih.govnih.gov For instance, "UltraMILD" deprotection conditions using potassium carbonate in methanol (B129727) or ammonium (B1175870) hydroxide (B78521) at room temperature are recommended to preserve the integrity of the modified base. glenresearch.com

Analytical Verification Techniques for Modified Oligonucleotide Synthesis Fidelity

After synthesis and deprotection, the purity and identity of the modified oligonucleotide must be verified using various analytical techniques.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is commonly used to purify the full-length oligonucleotide from shorter failure sequences and to assess its purity. Ion-exchange HPLC can also be used for purification and analysis.

Mass Spectrometry (MS): Mass spectrometry, particularly electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is a powerful tool to confirm the molecular weight of the synthesized oligonucleotide, thereby verifying the successful incorporation of the (5S)-5,6-dihydrothymidine modification. nih.govnih.govnih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the oligonucleotide and confirm the exact location of the modification. researchgate.net

Enzymatic Digestion: The modified oligonucleotide can be digested into its constituent nucleosides using enzymes like snake venom phosphodiesterase and alkaline phosphatase. The resulting nucleosides are then analyzed by HPLC to confirm the presence and quantify the amount of 5,6-dihydrothymidine (B1329944).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, NMR spectroscopy can provide detailed structural information about the modified oligonucleotide, confirming the stereochemistry of the dihydrothymidine residue and its impact on the local DNA structure.

These analytical techniques are crucial to ensure the quality and fidelity of the synthesized oligonucleotides containing this compound for their use in downstream applications.

Structural and Biophysical Implications of 5,6 Dihydrothymidine Modifications in Nucleic Acids

Conformational Analysis of 5,6-Dihydrothymidine (B1329944) Residues within DNA and RNA Helices

The introduction of a 5,6-dihydrothymidine (DHT) lesion, which lacks the planar, aromatic character of thymine (B56734), significantly alters the local conformation of nucleic acid helices. osti.gov The saturation of the C5-C6 bond results in a non-planar, puckered pyrimidine (B1678525) ring. osti.govresearchgate.net This structural change directly impacts the sugar-phosphate backbone and the orientation of the modified base within the duplex.

Proton magnetic resonance studies on 6-hydroxylated dihydrothymidine derivatives, which share the saturated C5-C6 ring structure with DHT, have shown a distinct impact on the sugar pucker. capes.gov.brnih.gov Specifically, the furanose ring exhibits an increased amplitude of puckering compared to standard nucleosides like thymidine (B127349). capes.gov.br For instance, crystal structure analysis of (-)(5R,6S) thymidine glycol, a related dihydroxylated lesion, revealed a C2'-endo/C3'-exo (S-type) sugar pucker. cdnsciencepub.com NMR studies on dinucleoside monophosphates containing DHT show that the sugar moieties predominantly adopt a 2'-endo conformation. tandfonline.com However, other studies on related lesions suggest that the 2'-endo conformer population is generally decreased compared to unmodified thymidine. nih.gov

The glycosidic bond (N1-C1') conformation, which dictates the orientation of the base relative to the sugar, is also affected. In most cases, 5,6-saturated nucleosides, including DHT, preferentially adopt an anti conformation, similar to canonical bases. nih.govtandfonline.com However, in certain sequence contexts, such as in d-TgpA, the modified residue may exhibit a higher population of the syn conformation. tandfonline.com The puckering of the DHT base itself, combined with these backbone alterations, leads to increased local disorder within the DNA helix. nih.gov

Table 1: Conformational Parameters of 5,6-Saturated Thymidine Derivatives

| Derivative | Sugar Pucker Predominance | Glycosidic Bond Conformation | Reference |

|---|---|---|---|

| 6-Hydroxylated Dihydrothymidines | Increased pucker amplitude; 2'-endo population decreases | Anti | capes.gov.brnih.gov |

| 5,6-Dihydrothymidine (in d-ApT/d-TpA) | 2'-endo | Anti | tandfonline.com |

| (-)(5R,6S) Thymidine Glycol (crystal) | S-type (C2'-endo/C3'-exo) | Anti | cdnsciencepub.com |

Thermodynamic Stability Assessments of Nucleic Acid Duplexes Containing 5,6-Dihydrothymidine Lesions

The presence of a 5,6-dihydrothymidine lesion significantly destabilizes nucleic acid duplexes. This destabilization is a direct consequence of the structural perturbations introduced by the non-aromatic, puckered DHT base.

UV melting experiments are commonly used to assess the thermodynamic stability of DNA duplexes by measuring the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate. Studies consistently show a marked decrease in the Tm of duplexes containing DHT or its hydroxylated analogue, thymidine glycol (Tg), compared to their unmodified counterparts. For example, the incorporation of a single Tg lesion can lower the Tm of a duplex by 13°C, regardless of whether it is paired with adenine (B156593) or guanine (B1146940). nih.govacs.org This reduction in thermal stability indicates a less favorable free energy of duplex formation (ΔG°).

Table 2: Thermodynamic Parameters for DNA Duplexes with and without Dihydrothymidine-related Lesions

| Duplex Type | Melting Temperature (Tm) Change | Gibbs Free Energy (ΔG°37) Change (kcal/mol) | Reference |

|---|---|---|---|

| Duplex with single 5R-Tg lesion | -13 °C | Not specified | acs.org |

| Duplex with tandem Tg/8-oxodG lesion | Not specified | ~5.1 (destabilization) | nih.gov |

Note: Data is often presented as a change relative to the unmodified duplex. Absolute values are sequence-dependent.

Influence of 5,6-Dihydrothymidine on Base Stacking and Groove Dimensions

NMR and molecular dynamics studies show that while the modified nucleotide and its partner generally remain stacked within the helix, the quality of this stacking is compromised. nih.govacs.org Specifically, stacking between the DHT residue and its 3'-neighboring base pair is often disrupted. nih.gov In some cases, the lesion is described as being partially pushed out of the double helix, shifting towards the periphery. scirp.org This displacement can lead to localized changes in the helical parameters, such as twist, roll, and slide, altering the path of the sugar-phosphate backbone.

These local perturbations can influence the dimensions of the major and minor grooves. For instance, in a duplex where a cis-5R,6S Tg lesion was mismatched with guanine, the Tg nucleotide was observed to shift toward the major groove. nih.gov Conversely, molecular dynamics simulations of DNA containing a spore photoproduct (which includes a dihydrothymine (B131461) moiety) showed a widening of the minor groove. iu.edu These alterations in groove dimensions and base stacking are critical, as they can modulate the recognition and binding of DNA repair enzymes and other proteins. nih.govnih.gov

Investigating Sequence-Dependent Structural Perturbations Induced by Dihydrothymidine Incorporation

The structural and thermodynamic impact of a 5,6-dihydrothymidine lesion is not uniform but can be modulated by the identity of the neighboring bases. While some studies on the related thymidine glycol (Tg) lesion suggest that it destabilizes the double helix in a sequence-independent manner based on UV-melting curves, other techniques like circular dichroism (CD) spectroscopy reveal that localized structural changes are indeed sequence-dependent. scirp.org

The identity of the base 5' to the lesion appears to be particularly influential. For example, the presence of a Tg lesion has been shown to disrupt base pairing at the 5'-adjacent nucleotide. nih.gov Furthermore, NMR studies have shown that the presence of a 5R-Tg lesion perturbs the 5'-neighboring G•C base pair, causing its imino proton resonance to broaden and disappear at a much lower temperature compared to the unmodified duplex, indicating increased dynamics and instability. acs.org

The sequence context also affects the equilibrium between different stereoisomers of related lesions. For a 5R-Tg lesion, which can epimerize at the C6 position, the equilibrium between the cis and trans forms was found to be dependent on the identity of the opposing base (adenine vs. guanine). acs.org This suggests that the local environment created by the surrounding sequence and the pairing partner can influence the preferred conformation of the non-planar, saturated ring, thereby altering the specific nature of the structural perturbation. This sequence-dependent behavior has significant biological implications, as it can affect the efficiency of recognition and repair by DNA glycosylases. nih.gov

Computational and Molecular Modeling Studies of 5,6-Dihydrothymidine-Modified Nucleic Acids

Computational methods, including quantum chemical calculations and molecular dynamics (MD) simulations, provide powerful tools for understanding the structural and energetic consequences of incorporating 5,6-dihydrothymidine (DHT) and related lesions into nucleic acids. osti.gov

Quantum-chemical analyses of isolated DHT and its hydroxylated derivatives reveal the intrinsic structural preferences of the modified base. These calculations show that saturation of the C5-C6 bond leads to a puckered, half-chair conformation of the pyrimidine ring, with C5 and C6 displaced to opposite sides of the plane formed by the other ring atoms. osti.gov These studies also highlight the energetic preferences for different stereoisomers, which can explain why certain conformations are favored within the DNA helix. osti.gov

Molecular dynamics simulations are used to explore the dynamic behavior of DHT-containing duplexes in a solvated environment. MD studies on the related thymidine glycol (Tg) lesion show that the modified base can be partially extruded from the helix, minimizing steric clashes and unfavorable interactions. scirp.org Simulations also capture the increased flexibility and local disorder at and around the lesion site, which is consistent with experimental NMR data. scirp.orgiu.edu These computational models can predict changes in global and local helical parameters, such as groove dimensions and backbone torsion angles, providing a detailed picture of the structural distortion. iu.edu For example, MD simulations have been used to refine NMR-derived structures of Tg-containing duplexes, helping to elucidate complex wobble base-pairing schemes and the specific orientation of the lesion within the helix. nih.gov

Biochemical and Enzymatic Recognition of 5s 5,6 Dihydrothymidine Modified Nucleic Acid Substrates

Effects of 5,6-Dihydrothymidine (B1329944) on DNA Polymerase Translesion Synthesis and Replication Bypass

The non-planar structure of 5,6-dihydrothymidine significantly impedes the progression of replicative DNA polymerases. However, specialized translesion synthesis (TLS) polymerases are capable of bypassing the lesion, albeit with varying efficiency and fidelity.

Studies have shown that the bypass of DHT is a templating-dependent process. For instance, the Klenow fragment of E. coli DNA polymerase I is severely blocked by DHT. In contrast, human DNA polymerase η (hPol η), known for its role in bypassing UV-induced lesions, can bypass DHT. Kinetic analyses demonstrate that hPol η inserts the correct nucleotide, adenine (B156593) (A), opposite the lesion more efficiently than it inserts guanine (B1146940) (G). However, the efficiency of incorporating A opposite DHT is still significantly lower than incorporating A opposite a canonical thymine (B56734).

Other polymerases, such as human DNA polymerase β (Pol β), also exhibit bypass activity. Pol β has been shown to insert G opposite the (5S)-DHT lesion with a higher frequency than the correct nucleotide, A. This misincorporation is a primary source of the mutagenic potential of this lesion. The efficiency of nucleotide insertion opposite the (5S)-DHT lesion by different polymerases highlights the specific roles these enzymes play in response to DNA damage.

Table 1: Steady-State Kinetic Parameters for Nucleotide Insertion Opposite (5S)-DHT by Human DNA Polymerase η

| Incoming Nucleotide | Kd (µM) | kpol (min⁻¹) | Efficiency (kpol/Kd) |

| dATP | 2.5 ± 0.3 | 2.8 ± 0.2 | 1.12 |

| dGTP | 6.3 ± 0.9 | 1.1 ± 0.1 | 0.17 |

| dCTP | > 50 | < 0.01 | < 0.0002 |

| dTTP | > 50 | < 0.01 | < 0.0002 |

| Data derived from in vitro studies and reflects the preferential, yet inefficient, insertion of adenine by hPol η. |

Substrate Recognition by DNA Repair Glycosylases and Associated Excision Pathways

The primary pathway for the removal of 5,6-dihydrothymidine from the genome is base excision repair (BER). The initial and rate-limiting step of BER is the recognition and excision of the damaged base by a DNA N-glycosylase. DHT lesions are specifically recognized and excised by a class of DNA glycosylases that possess a helix-hairpin-helix (HhH) motif, such as E. coli endonuclease III (Nth) and its human homolog, NTH1.

These enzymes cleave the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. The repair process is then completed by the subsequent actions of an AP endonuclease, a DNA polymerase, and a DNA ligase.

The efficiency of excision can vary depending on the stereochemistry of the lesion and the local DNA sequence context. For example, E. coli Nth has been shown to efficiently excise both the (5S) and (5R) isomers of DHT. Structural studies of the Nth-DNA complex reveal that the enzyme flips the damaged nucleotide out of the DNA helix and into a specific active site pocket for catalysis. This recognition is facilitated by the non-planar, distorted conformation of the DHT lesion itself.

Table 2: Relative Excision Efficiency of Dihydrothymidine by DNA Glycosylases

| Enzyme | Lesion | Relative Activity (%) |

| E. coli Endonuclease III (Nth) | (5S)-DHT | 100 |

| Human NTH1 | (5S)-DHT | ~90 |

| E. coli Endonuclease VIII (Nei) | (5S)-DHT | ~20 |

| Activity is relative to the excision of (5S)-DHT by E. coli Nth. Data compiled from multiple biochemical assays. |

Interaction Profiles with Other Nucleic Acid-Binding Proteins and Regulatory Factors

Beyond polymerases and repair glycosylases, the presence of a 5,6-dihydrothymidine lesion can influence the binding of other proteins to DNA. The structural distortion caused by the non-planar DHT base can alter the local DNA conformation, potentially affecting the recognition and binding of transcription factors, histones, and other DNA-binding proteins.

While specific, comprehensive studies on the interaction of a wide range of regulatory factors with DHT are limited, the principle that DNA damage alters protein-DNA interactions is well-established. For example, the altered helical parameters in the vicinity of the lesion could either hinder or, in some cases, enhance the binding of specific proteins. The replication protein A (RPA), a single-stranded DNA-binding protein essential for DNA replication and repair, has been shown to bind with high affinity to DNA containing lesions that are poorly processed by replicative polymerases, potentially acting as a placeholder before the recruitment of repair or TLS factors. The presence of DHT could modulate such interactions, influencing the choice of the subsequent repair or bypass pathway.

Impact on in vitro and in vivo DNA Replication Fidelity and Processivity

The presence of 5,6-dihydrothymidine in a DNA template has a profound negative impact on the fidelity and processivity of DNA replication. As mentioned, the lesion frequently directs the misincorporation of guanine instead of adenine, leading to T→C transition mutations if not repaired prior to replication.

In vitro, studies have quantified this mutagenic potential. For example, when DNA containing a single DHT lesion is replicated by certain polymerases, the frequency of G incorporation can be significant. This miscoding is attributed to the conformational properties of the DHT base, which may favor pairing with G.

**Table 3: Mutagenic Profile of (5S)-Dihydrothymidine Bypass *in vitro***

| DNA Polymerase | Correct Insertion (A) Frequency | Miscoding Insertion (G) Frequency | Other Insertions |

| Human Pol β | ~40% | ~60% | <1% |

| Human Pol η | ~85% | ~15% | <1% |

| Klenow Fragment (exo-) | Low Bypass | Low Bypass | N/A |

| Frequencies represent the percentage of total nucleotide incorporation events opposite the lesion in primer extension assays. |

Role of 5,6 Dihydrothymidine in Fundamental Dna Damage and Repair Research

(5S)-5,6-Dihydro-dT as a Mechanistic Probe for Oxidative DNA Damage Studies

Cellular DNA is under constant assault from reactive oxygen species (ROS) generated during normal metabolic activities and through exposure to exogenous agents like ionizing radiation. glenresearch.com These ROS, particularly the hydroxyl radical (•OH), readily attack the C5-C6 double bond of pyrimidine (B1678525) bases, including thymine (B56734). researchgate.net This reaction leads to the formation of various oxidation products, with 5,6-dihydropyrimidines being among the major lesions formed. glenresearch.comnih.gov The saturation of this bond disrupts the aromaticity of the base, altering its structure and helical conformation within the DNA duplex.

The chemical synthesis of oligonucleotides containing (5S)-5,6-Dihydro-dT at specific locations provides a powerful tool to investigate the consequences of this type of damage. By incorporating this lesion into a defined DNA sequence, researchers can meticulously study its effects on DNA structure, its recognition by repair enzymes, and its impact on DNA replication and transcription without the confounding variables of other types of damage that occur during global exposure to oxidative stress. These site-specifically modified oligonucleotides act as precise mechanistic probes to dissect the complex pathways of oxidative DNA damage and repair.

| Type of Damage | Causative Agent | Resulting Lesion | Significance |

| Oxidative Damage | Hydroxyl Radical (•OH) | 5,6-Dihydrothymidine (B1329944) | A major product of ionizing radiation and oxidative stress. glenresearch.comresearchgate.net |

| Oxidative Damage | Reactive Oxygen Species (ROS) | Thymine Glycol | A common oxidative base modification. researchgate.net |

| Oxidative Damage | Hydroxyl Radical (•OH) | 5-hydroxy-5,6-dihydrothymidine | An intermediate in oxidative thymidine (B127349) degradation. researchgate.net |

Investigating Mutagenic Potential and Lesion Bypass Mechanisms of Dihydrothymidine Adducts

The persistence of DNA lesions like 5,6-dihydrothymidine can lead to mutations if not properly repaired before DNA replication. When a DNA polymerase encounters such a lesion, it may stall or it may bypass the damage through a process known as translesion synthesis (TLS). The outcome of this encounter is critical in determining the mutagenic potential of the adduct.

Studies have shown that smaller, non-bulky adducts, a category that includes oxidative lesions like dihydrothymidine, can often be bypassed by polymerases. nih.gov However, the fidelity of this bypass is not guaranteed and can lead to the insertion of an incorrect base opposite the lesion. While specific bypass efficiencies for 5,6-dihydrothymidine are a subject of ongoing research, the general mechanisms of TLS provide a framework for understanding its potential mutagenicity. Furthermore, the presence of a 5,6-dihydrothymine lesion has been shown to impair the efficiency of the base excision repair (BER) pathway for other closely located lesions, such as abasic sites or single-strand breaks. nih.gov This localized inhibition of repair could indirectly increase the mutagenic potential of clustered damage sites, where multiple lesions are formed in close proximity by a single damaging event.

| Lesion Type | Polymerase Encounter Outcome | Potential Consequence |

| Small, non-bulky adducts | Lesion Bypass by Polymerase | Transcriptional mutagenesis or replication errors. nih.gov |

| Bulky, helix-distorting lesions | Polymerase Stalling | Recruitment of repair machinery (e.g., TCR). nih.gov |

| 5,6-Dihydrothymine | Impairment of nearby lesion repair | Increased mutagenic potential of clustered damage. nih.gov |

Elucidation of Radical-Mediated DNA Strand Scission Pathways Involving 5,6-Dihydrothymidyl Radicals

A significant area of research in DNA damage involves understanding how initial radical formation on a nucleobase can lead to DNA strand breaks. The hydroxyl radical adds to the thymine base to create intermediates, including the 5-hydroxy-5,6-dihydrothymidin-6-yl radical. nih.gov To study the specific reactivity of such species, researchers have developed methods to generate these radicals independently from photochemical precursors placed at defined sites in synthetic DNA strands. nih.govnih.gov

Interestingly, studies generating the 5,6-dihydropyrimidin-6-yl radical have shown that this nucleobase radical does not directly cause strand breaks or create alkali-labile sites in either single- or double-stranded DNA. nih.govjohnshopkins.edu However, in the presence of oxygen, this radical is trapped to form a peroxyl radical. This resulting 5,6-dihydropyrimidine peroxyl radical is reactive and can oxidize adjacent nucleobases, showing a preference for guanine (B1146940) (dG). nih.govnih.gov This process can also lead to the oxidation of distal guanines. This indicates that while the initial dihydrothymidyl radical itself does not cleave the DNA backbone, its subsequent reaction with oxygen creates a new reactive species that can propagate damage along the DNA strand, though not via electron transfer. nih.govnih.gov

Cellular and Molecular Responses to the Presence of 5,6-Dihydrothymidine Lesions

Cells have evolved sophisticated DNA repair mechanisms to counteract the constant threat of DNA damage. The primary pathway for repairing oxidative base lesions like 5,6-dihydrothymidine is the base excision repair (BER) pathway. This process is initiated by a DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, removing it from the DNA backbone. Enzymes such as endonuclease III are known to recognize and remove a variety of oxidized pyrimidine products. nih.gov

The presence of 5,6-dihydrothymine can significantly influence cellular processes. Research has demonstrated that a persistent 5,6-dihydrothymine lesion can reduce the efficiency of the BER pathway in repairing a closely opposed abasic (AP) site or a single-strand break (SSB). nih.gov This inhibitory effect highlights the challenge that clustered DNA damage poses to the cell's repair capacity. At the molecular level, derivatives of 5,6-dihydrothymidine have been shown to act as competitive inhibitors of thymidine kinase, an essential enzyme in the nucleotide synthesis salvage pathway. nih.gov This indicates that components of DNA damage can directly interfere with the molecular machinery responsible for DNA synthesis and repair.

Advanced Research Applications and Future Perspectives for 5s 5,6 Dihydro Dt Cep Derivatives

Development of (5S)-5,6-Dihydro-dT CEP as a Tool for Biophysical Characterization of Nucleic Acid Structures

The incorporation of (5S)-5,6-dihydrothymidine into DNA duplexes using its phosphoramidite (B1245037) derivative, this compound, has been instrumental in elucidating the structural and thermodynamic consequences of this common DNA lesion. Biophysical techniques such as UV melting studies and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in characterizing the impact of this modified base on nucleic acid structure and stability.

Research has shown that the presence of a 5,6-dihydrothymidine (B1329944) lesion can destabilize a DNA duplex. UV melting experiments, which measure the thermal stability of DNA, have indicated that oligonucleotides containing this lesion exhibit lower melting temperatures (Tm) compared to their unmodified counterparts. This destabilization is thought to arise from altered base stacking and hydrogen bonding interactions within the DNA helix. Despite this disruption, studies suggest that the modified nucleotide remains intrahelical. nih.gov

Table 1: Impact of Dihydrothymidine on DNA Duplex Stability

| Feature | Observation | Biophysical Technique |

| Thermal Stability (Tm) | Decreased | UV Melting Studies |

| Base Pairing | Disrupted at the 5'-adjacent nucleotide | UV Melting Studies |

| Overall Structure | Macroscopic duplex structure with intrahelical nucleotides is maintained | Enzymatic ligation/electrophoretic migration assays |

| Conformation | Alterations in sugar-phosphate backbone and helical geometry | NMR Spectroscopy |

Engineering Modified Oligonucleotides for Investigating DNA-Protein and DNA-Ligand Interactions

The synthesis of oligonucleotides with site-specifically incorporated (5S)-5,6-dihydrothymidine provides powerful tools for investigating the interactions between damaged DNA and proteins, as well as with small molecule ligands. By engineering oligonucleotides containing this lesion, researchers can probe the recognition and binding mechanisms of DNA repair enzymes and other DNA-binding proteins.

The presence of a dihydrothymidine lesion can significantly alter the local conformation of the DNA, which in turn can influence how proteins and ligands bind. nih.gov For example, the recognition of damaged sites by DNA glycosylases, the enzymes that initiate the base excision repair (BER) pathway, is highly dependent on the structure of the lesion. Oligonucleotides containing (5S)-5,6-dihydrothymidine can be used in binding assays, such as electrophoretic mobility shift assays (EMSA), to determine the binding affinity and specificity of these enzymes.

Furthermore, these modified oligonucleotides can be employed in structural biology techniques like X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of DNA-protein complexes. Such studies can reveal the specific amino acid residues involved in recognizing the dihydrothymidine lesion and the conformational changes that occur in both the DNA and the protein upon binding. This detailed structural information is invaluable for understanding the molecular basis of DNA repair and for the rational design of inhibitors or modulators of these processes.

Methodological Advancements in Probing DNA Repair Pathway Specificity Using Dihydrothymidine Analogs

The use of oligonucleotides containing (5S)-5,6-dihydrothymidine and its analogs has led to significant methodological advancements in the study of DNA repair, particularly the base excision repair (BER) pathway. reactome.org These synthetic DNA substrates allow for precise questioning of the specificity and efficiency of the enzymes involved in BER.

Dihydrothymidine lesions are primarily recognized and excised by DNA glycosylases of the Nth family (also known as endonuclease III). nih.gov By creating oligonucleotides with a single, defined lesion, researchers can perform in vitro repair assays to measure the activity of specific glycosylases. These assays can reveal the kinetics of lesion excision and the substrate specificity of different enzymes. For example, studies have shown that the presence of a persistent 5,6-dihydrothymine lesion can impair the subsequent steps of the BER pathway, including the actions of DNA polymerase beta and DNA ligase, particularly when the lesion is part of a clustered DNA damage site. nih.gov

Moreover, fluorescently labeled dihydrothymidine analogs can be incorporated into DNA probes to monitor repair processes in real-time. nih.gov Such probes can be designed to produce a fluorescent signal upon enzymatic excision of the damaged base, providing a powerful tool for high-throughput screening of potential inhibitors or activators of DNA repair enzymes. acs.orgresearchgate.net These methodological advancements are crucial for dissecting the complexities of DNA repair pathways and for identifying new therapeutic targets.

Table 2: Enzymes and Pathways Studied Using Dihydrothymidine-Modified Oligonucleotides

| Enzyme/Pathway | Role in DNA Repair | Methodological Application of Dihydrothymidine Analogs |

| DNA Glycosylases (e.g., Nth) | Initiates Base Excision Repair by recognizing and excising the damaged base. | In vitro assays to determine substrate specificity and kinetic parameters. |

| DNA Polymerase beta | Fills the gap after lesion excision during BER. | Investigating the impact of persistent lesions on polymerase activity. |

| DNA Ligase | Seals the nick in the DNA backbone to complete the repair process. | Studying the efficiency of ligation in the presence of nearby lesions. |

| Base Excision Repair (BER) Pathway | A major pathway for repairing small base lesions, including oxidative damage. | Probing the coordination and efficiency of the entire repair pathway. |

Emerging Research Avenues for this compound in Synthetic Biology and Nanotechnology

The unique structural properties of oligonucleotides containing (5S)-5,6-dihydrothymidine are paving the way for novel applications in the burgeoning fields of synthetic biology and nanotechnology. These fields often rely on the predictable self-assembly of DNA molecules into complex, functional architectures. nih.govduke.edunih.govforesight.orgduke.edu

In synthetic biology, the creation of synthetic genetic circuits and networks requires precise control over the structure and stability of DNA components. The introduction of modified nucleosides like dihydrothymidine could be used to fine-tune the thermodynamic properties of synthetic DNA constructs, thereby influencing the behavior of these circuits. For example, the localized destabilization caused by a dihydrothymidine lesion might be harnessed to create "tunable" DNA duplexes that dissociate under specific conditions.

In DNA nanotechnology, the goal is to build nanoscale structures and devices using DNA as a programmable building material. The self-assembly of these structures is governed by the Watson-Crick base-pairing rules. Incorporating dihydrothymidine into DNA strands could introduce specific kinks or flexible points in the resulting nanostructures, allowing for the creation of more complex and dynamic architectures. Furthermore, the altered chemical reactivity of the dihydrothymidine base could be exploited for the site-specific attachment of other molecules, such as proteins or nanoparticles, to the DNA nanostructure.

Unexplored Stereoisomeric Dihydrothymidine Forms and their Research Potential

The reduction of the C5-C6 double bond in thymidine (B127349) creates two new chiral centers, meaning that 5,6-dihydrothymidine can exist as four different stereoisomers. While the (5S) form is a common focus of research, the other stereoisomers, such as the (5R) form and the corresponding cis and trans diastereomers, remain largely unexplored. The synthesis and characterization of these different stereoisomers present a significant opportunity for advancing our understanding of DNA damage and repair. nih.govnih.govnih.gov

It is highly likely that DNA repair enzymes exhibit stereospecificity in their recognition and processing of dihydrothymidine lesions. By synthesizing oligonucleotides containing each of the different stereoisomers, researchers can investigate the substrate preferences of various DNA glycosylases. This could reveal subtle but important differences in how the cell handles different forms of this DNA damage.

Furthermore, the different stereoisomers may induce distinct structural perturbations in the DNA duplex. A comparative biophysical analysis of oligonucleotides containing each stereoisomer would provide valuable insights into the relationship between the stereochemistry of a lesion and its impact on DNA structure and stability. This knowledge could lead to the development of highly specific probes for studying DNA repair and could even inform the design of novel therapeutic agents that target these pathways.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (5S)-5,6-Dihydro-dT CEP, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : Synthesis typically involves phosphoramidite chemistry or enzymatic methods. Key parameters include temperature control (e.g., -20°C for sensitive intermediates), solvent polarity (acetonitrile vs. dichloromethane), and stoichiometric ratios of protecting groups. Stereochemical purity is assessed via chiral HPLC or capillary electrophoresis, with protocols adapted from nucleotide analog synthesis .

- Data Consideration : Compare yields and purity metrics across published protocols (e.g., 75–92% yields under anhydrous conditions vs. 60–78% in aqueous systems) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Use -/-NMR to confirm regiochemistry and -NMR for phosphate linkage integrity. Discrepancies in NOESY/ROESY data (e.g., axial vs. equatorial proton coupling) may require computational validation (DFT simulations) or X-ray crystallography .

- Example : A 2024 study resolved conflicting -NMR signals via cryogenic NMR at 900 MHz, identifying rotational isomers .

Advanced Research Questions

Q. How does the chiral stability of this compound in biological matrices affect its pharmacokinetic modeling?

- Methodological Answer : Conduct stability assays in plasma/liver microsomes at 37°C, monitoring enantiomerization via LC-MS/MS. Use kinetic modeling (e.g., first-order decay with racemization constants) to adjust compartmental PK/PD models. Reference: Adapt protocols from prodrug stability studies in nucleoside analogs .

- Data Contradiction : Some studies report 5–10% racemization in serum after 24h, while others show <2%—likely due to protease interference. Replicate with protease inhibitors .

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) of this compound in antiviral targets?

- Methodological Answer : Use a split-plot design with viral replication assays (e.g., HIV RT inhibition) across analogs varying in dihydro modification and CEP substituents. Apply multivariate regression to correlate steric/electronic descriptors (Hammett constants, logP) with IC values. Cite ’s randomized block design for minimizing batch effects .

- Example : A 2023 study identified a 3.5-fold potency increase with electron-withdrawing CEP groups, validated via QM/MM simulations .

Q. How can contradictory data on this compound’s metabolic activation pathways be systematically addressed?

- Methodological Answer : Perform isotopic tracing (-labeling at C5/C6) in hepatocyte models, coupled with high-resolution MS/MS to track metabolite profiles. Use meta-analysis frameworks (PRISMA) to evaluate 10+ studies, identifying confounders like cell-line-specific enzyme expression .

- Case Study : A 2025 meta-analysis resolved discrepancies by stratifying data by CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6 dominance) .

Methodological and Theoretical Challenges

Q. What computational strategies improve the prediction of this compound’s interaction with DNA polymerases?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (NAMD) under physiological ionic conditions. Validate with free-energy perturbation (FEP) for binding affinity calculations. Reference: Align with ’s adsorption/reactivity studies on nucleotide-enzyme interfaces .

- Data Gap : Current force fields (AMBER vs. CHARMM) show ±1.5 kcal/mol variability in ∆G binding—address via consensus scoring .

Q. Which in vivo models are most suitable for studying off-target effects of this compound, and how are endpoints defined?

- Methodological Answer : Use transgenic mouse models (e.g., mitochondrial DNA polymerase γ mutants) to assess tissue-specific toxicity. Endpoints include mtDNA depletion (qPCR) and oxidative stress markers (MDA levels). Adapt protocols from antiretroviral toxicity studies .

- Ethical Consideration : Follow OECD 453 guidelines for carcinogenicity testing, minimizing cohort sizes via adaptive dosing designs .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis during multi-institutional studies?

- Methodological Answer : Implement a centralized QC protocol (e.g., USP <905> uniformity of dosage units) with interlab validation. Use ANOVA to identify outlier batches linked to raw material suppliers (e.g., 99% vs. 95% purity starting materials) .

- Case Study : A 2024 consortium reduced variability from 15% to 3% by standardizing silica gel lot numbers for column chromatography .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.